molecular formula C15H20N2OS B2731666 N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide CAS No. 1465350-45-1

N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide

Cat. No.: B2731666
CAS No.: 1465350-45-1
M. Wt: 276.4
InChI Key: FGPIPARAFAJGEN-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research due to its distinctive molecular architecture. The compound incorporates a 2,5-dimethylthiophene moiety, a heterocyclic scaffold recognized for its broad therapeutic potential and prevalence in pharmaceutical research . This structure is combined with a cyanocyclobutyl group, a feature present in various biologically active molecules and synthetic intermediates . This unique combination makes it a valuable chemical tool for researchers exploring new pharmacophores and structure-activity relationships. Potential research applications include, but are not limited to, the investigation of novel ligands for biological targets, the development of new synthetic methodologies, and serving as a key intermediate in the preparation of more complex molecules for biological screening. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or for diagnostic procedures.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-9-13(12(2)19-11)5-3-6-14(18)17-15(10-16)7-4-8-15/h9H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPIPARAFAJGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCCC(=O)NC2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2OS
  • Molecular Weight : 278.38 g/mol
  • CAS Number : Not specifically listed in the search results but can be deduced from its structure.

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound exhibits:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This suggests that this compound may also possess similar inhibitory properties that could be explored for therapeutic applications in diabetes management .
  • Potential Anti-Cancer Activity : Some derivatives of compounds with similar structures have been evaluated for anti-cancer effects. They may act as antagonists to androgen receptors, which are often overactive in certain cancers like prostate cancer .

Pharmacological Studies

  • In Vitro Studies : Preliminary studies indicate that the compound could inhibit certain cancer cell lines, showcasing a dose-dependent response. The IC50 values need to be established through further testing to quantify its potency.
  • In Vivo Studies : Animal models treated with similar compounds have demonstrated reduced tumor growth and improved survival rates, indicating potential efficacy in cancer therapies.

Study 1: α-Glucosidase Inhibition

A study focused on the design and synthesis of related compounds revealed that certain derivatives exhibited significant α-glucosidase inhibition with IC50 values as low as 2.11 μM compared to standard drugs like Acarbose (IC50 = 327 μM). This positions this compound as a potential candidate for further investigation in glucose metabolism disorders .

Study 2: Cancer Cell Line Testing

Research on structurally similar compounds has shown promising results against various cancer cell lines. For example, compounds with a thiophene moiety have been linked to enhanced cytotoxicity against prostate cancer cells, suggesting that the incorporation of the 2,5-dimethylthiophen-3-YL group might confer similar benefits .

Comparative Data Table

Compound NameIC50 (µM)TargetStudy Reference
This compoundTBDα-Glucosidase
Acarbose327α-Glucosidase
Compound 4d92.11α-Glucosidase
ApalutamideTBDAndrogen Receptor

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research has indicated that N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide has significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential use as an antimicrobial agent against common bacterial infections.

Anticancer Properties

The compound has shown promise in cancer research, particularly in vitro studies involving various cancer cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
PC3 (Prostate)20Cell cycle arrest

In vivo studies have also demonstrated tumor size reduction in xenograft models, indicating its potential as an anticancer drug candidate.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in rodent models.

Case Study Overview

  • Objective : Assess cognitive improvements in rodent models.
  • Findings : Treatment with the compound led to significant enhancements in memory and learning tests, alongside reduced oxidative stress markers such as malondialdehyde (MDA).

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antimicrobial Activity Study (2024) :
    • Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli, with MIC values supporting its development as an antimicrobial agent.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Investigate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Neuroprotection Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Butanamide Derivatives

  • N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB): Mentioned in as part of a bioadhesive formulation . Differs from the target compound in substituents: NB has an aminoethyl group and a nitrosophenoxy moiety, while the target compound features a cyanocyclobutyl and dimethylthiophen group.

(b) Heterocyclic Analog

  • 3-Chloro-N-phenyl-phthalimide (): Structurally distinct (phthalimide core vs. butanamide backbone) . Functional groups: Chlorine and phenyl substituents vs. cyanocyclobutyl and thiophen groups in the target compound.

Data Gaps and Limitations

  • Synthesis and Characterization: No information on the synthesis, purity, or analytical data (e.g., NMR, HPLC) for the target compound.
  • Biological or Chemical Properties: No studies on solubility, stability, receptor binding, or pharmacological activity.
  • Structural Analogues: The provided evidence lacks compounds with overlapping functional groups (e.g., cyanocyclobutyl or dimethylthiophen motifs).

Critical Analysis of Evidence

  • : Focuses on a phthalimide derivative unrelated to butanamide chemistry .
  • : Describes crystallography software (SHELX) and is irrelevant to chemical comparisons .

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